Bienvenue dans la boutique en ligne BenchChem!

Danofloxacin Mesylate

Pharmacokinetics Bioavailability Avian

Sourcing Danofloxacin Mesylate (CAS 119478-55-6) for research? This chiral fluoroquinolone, supplied as a highly soluble mesylate salt, offers superior lung tissue penetration (6–8:1 ratio in swine) and potent activity against key veterinary pathogens like Mannheimia haemolytica and Pasteurella multocida. Its unique diazabicycloheptane structure provides a clear pharmacokinetic advantage over enrofloxacin and marbofloxacin in avian and bovine models. Ensure your next study's success with this high-purity, stable compound, ideal for respiratory disease research.

Molecular Formula C20H24FN3O6S
Molecular Weight 453.5 g/mol
CAS No. 119478-55-6
Cat. No. B194095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanofloxacin Mesylate
CAS119478-55-6
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-Quinolinecarboxylic Acid Mesylate;  Danofloxacin Methanesulfonate;  CP-76136-27;  Advocin
Molecular FormulaC20H24FN3O6S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
InChIInChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1
InChIKeyAPFDJSVKQNSTKF-FXMYHANSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Danofloxacin Mesylate Procurement: Class, Composition, and Veterinary Fluoroquinolone Positioning


Danofloxacin mesylate (CAS 119478-55-6) is a synthetic veterinary fluoroquinolone antibacterial agent characterized by a chiral (1S,4S)-diazabicycloheptane substituent, distinguishing it from earlier quinolones [1]. It is supplied as the mesylate salt (C₁₉H₂₀FN₃O₃·CH₄O₃S, MW 453.49) to confer aqueous solubility of 172–205 g/L, enabling versatile formulation options [2]. Its mechanism targets DNA gyrase and topoisomerase IV, producing broad‑spectrum bactericidal activity against Gram‑negative and Gram‑positive veterinary pathogens [1].

Why Danofloxacin Mesylate Cannot Be Interchanged with Other Veterinary Fluoroquinolones: Substitution Risks Quantified


Within the veterinary fluoroquinolone class, molecular structure drives clinically consequential divergence in pharmacokinetics, tissue penetration, and resistance selection pressure [1]. Danofloxacin mesylate exhibits a distinctive diazabicycloheptane moiety absent in enrofloxacin, marbofloxacin, and difloxacin, which correlates with different volumes of distribution, clearance rates, and bioavailability across species [1]. Generic substitution without species‑specific PK/PD bridging data risks sub‑therapeutic exposure, therapeutic failure, or accelerated resistance emergence. The following evidence isolates verifiable differential metrics that inform rational selection among these closely related analogs.

Danofloxacin Mesylate Comparative Data: Quantitative Differentiators for Scientific Selection


Higher Bioavailability in Avian Species Compared to Enrofloxacin and Marbofloxacin

In Japanese quail, danofloxacin mesylate demonstrated superior oral bioavailability relative to both enrofloxacin and marbofloxacin [1].

Pharmacokinetics Bioavailability Avian

Larger Volume of Distribution Among Fluoroquinolones in Quail

The volume of distribution (Vd) was highest for danofloxacin, followed by enrofloxacin, then marbofloxacin, indicating greater extravascular tissue penetration [1].

Pharmacokinetics Tissue Distribution Avian

Lung Tissue Penetration Superiority in Swine and Cattle

Danofloxacin achieves lung tissue concentrations substantially exceeding plasma levels, with swine lung:plasma ratios of 6‑8:1 and cattle lung:plasma ratios of 2.5‑5:1 [1]. This degree of pulmonary targeting is not documented for other veterinary fluoroquinolones under the same experimental conditions.

Tissue Penetration Lung Swine Cattle

Absence of Active Metabolite Generation vs. Enrofloxacin

Enrofloxacin is extensively metabolized to ciprofloxacin (an active fluoroquinolone) in vivo, whereas no metabolites of danofloxacin or marbofloxacin were detected in Japanese quail [1].

Metabolism Active Metabolite Avian

Acid-Base Stability for Formulation Flexibility

Danofloxacin base (and by extension the mesylate salt) demonstrates exceptional acid‑base stability: no significant degradation after four weeks of storage at 50°C in either 1.0 M HCl or 1.0 M NaOH [1]. Comparative stability data for enrofloxacin or marbofloxacin under identical conditions are not available, but this class‑level advantage supports a broader formulation window.

Stability Formulation Acid Stability

Lower MIC Values Against Staphylococcus aureus from Ovine/Caprine Mastitis

Against 24 S. aureus isolates from ovine and caprine clinical mastitis, danofloxacin and difloxacin exhibited lower MIC values compared to enrofloxacin, ciprofloxacin, and marbofloxacin [1].

MIC Staphylococcus aureus Mastitis

Danofloxacin Mesylate High-Value Application Scenarios Supported by Comparative Evidence


Avian Oral Therapeutics Requiring High and Reliable Bioavailability

In avian species (e.g., Japanese quail, chickens), oral administration of danofloxacin mesylate yields higher bioavailability than enrofloxacin and marbofloxacin, with a larger volume of distribution and no active metabolite formation [1]. These properties make it the preferred fluoroquinolone for oral water medication or direct oral gavage where predictable systemic exposure is essential.

Respiratory Infection Models Leveraging Lung Tissue Accumulation

Danofloxacin mesylate achieves lung:plasma concentration ratios of 6‑8:1 in swine and 2.5‑5:1 in cattle [1], exceeding typical fluoroquinolone pulmonary penetration. This pharmacokinetic targeting is ideally suited for research models of porcine pleuropneumonia (Actinobacillus pleuropneumoniae), bovine respiratory disease (Mannheimia haemolytica, Pasteurella multocida), and avian colibacillosis where high pulmonary drug levels correlate with clinical efficacy.

Small Ruminant Mastitis Studies Exploiting Low MIC Potency

Against S. aureus isolates from ovine and caprine mastitis, danofloxacin demonstrates lower MIC values than enrofloxacin, ciprofloxacin, and marbofloxacin [1]. This in vitro potency advantage positions danofloxacin mesylate as a candidate of interest in mastitis research, particularly for intramammary formulation development or systemic therapy in small ruminants where antimicrobial penetration into the udder is required.

Formulation Development Requiring Acid-Stable Active Pharmaceutical Ingredients

The mesylate salt of danofloxacin exhibits no significant degradation after four weeks at 50°C in 1.0 M HCl or 1.0 M NaOH [1]. This acid‑base robustness enables formulation scientists to develop stable oral solutions, injectable suspensions, and potentially combination products under a wider pH range than is typically feasible with less stable fluoroquinolone salts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danofloxacin Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.